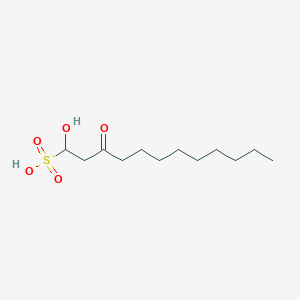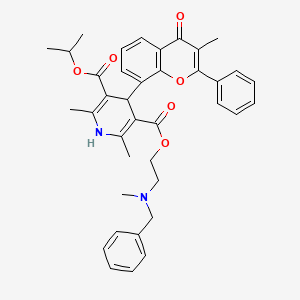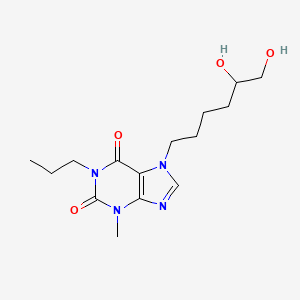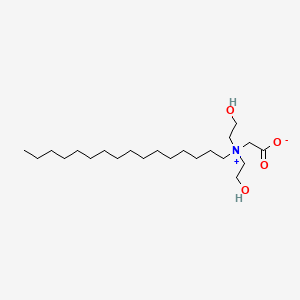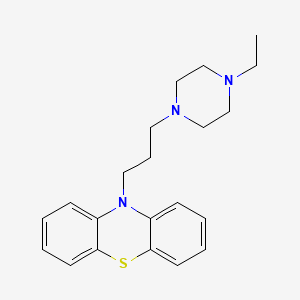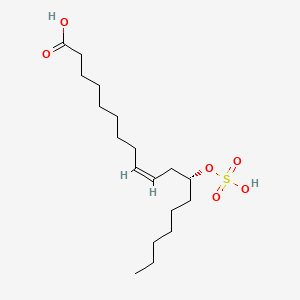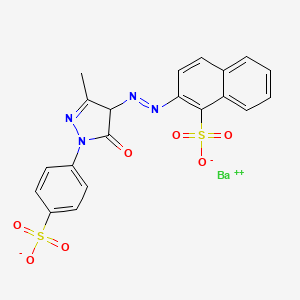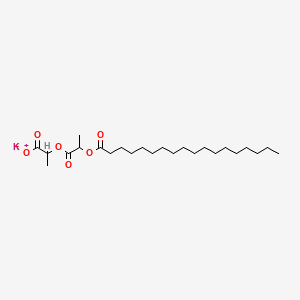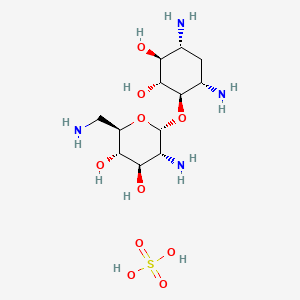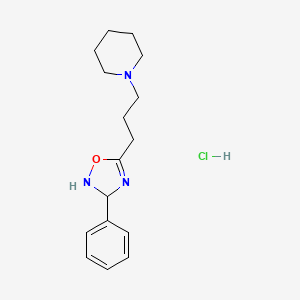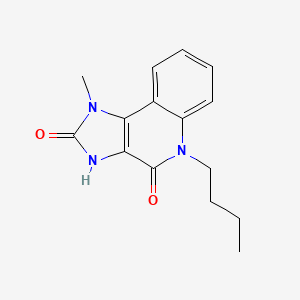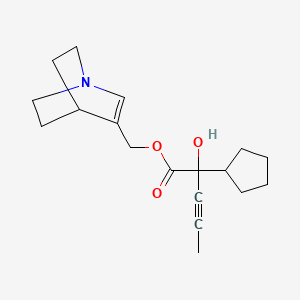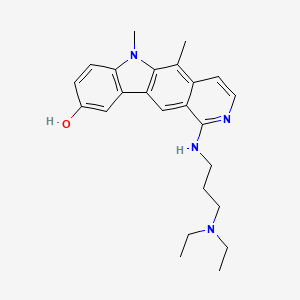
Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride is a synthetic compound that belongs to the class of organic compounds known as amides. This compound is characterized by the presence of an acetamide group, a diethylamino group, and a norbornanyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride typically involves the reaction of 2-(diethylamino)acetamide with a norbornane derivative under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and chemical reactions.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, 2-(dimethylamino)-N-(1-norbornanyl)-, hydrochloride
- Acetamide, 2-(diethylamino)-N-(2-norbornanyl)-, hydrochloride
Uniqueness
Acetamide, 2-(diethylamino)-N-(1-norbornanyl)-, hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile applications in various research fields.
Properties
CAS No. |
97703-15-6 |
|---|---|
Molecular Formula |
C13H25ClN2O |
Molecular Weight |
260.80 g/mol |
IUPAC Name |
N-(1-bicyclo[2.2.1]heptanyl)-2-(diethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C13H24N2O.ClH/c1-3-15(4-2)10-12(16)14-13-7-5-11(9-13)6-8-13;/h11H,3-10H2,1-2H3,(H,14,16);1H |
InChI Key |
IYUJDXMKVPSRFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC12CCC(C1)CC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



